molecular formula C20H21N5O2S B2622760 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 896167-46-7

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2622760
CAS No.: 896167-46-7
M. Wt: 395.48
InChI Key: VSJINACIJDRMDH-UHFFFAOYSA-N
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Description

This compound is a triazinone derivative featuring a sulfanyl acetamide moiety. Its core structure includes a 1,2,4-triazin-3-yl ring substituted with a 4-amino group, a 5-oxo-4,5-dihydro group, and a 4-methylbenzyl (p-tolylmethyl) group at position 4. The sulfanyl (-S-) bridge connects the triazinone core to an acetamide group, which is further substituted with a 3-methylphenyl (m-tolyl) ring at the nitrogen atom.

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-6-8-15(9-7-13)11-17-19(27)25(21)20(24-23-17)28-12-18(26)22-16-5-3-4-14(2)10-16/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJINACIJDRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an appropriate amine under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with a thiol compound.

    Acetylation: The final step involves acetylation of the amine group to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing triazine moieties. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action : Triazine derivatives often exhibit antimicrobial activity through the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. For instance, compounds similar to the one discussed have shown promising results against Gram-positive and Gram-negative bacteria.
  • Case Study : A study demonstrated that a series of triazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to possess an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The anticancer potential of triazine derivatives is another area where this compound shows promise. Research indicates that such compounds can induce apoptosis in cancer cells.

  • In Vitro Studies : In vitro assays have revealed that the compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Case Study : A specific derivative of triazine was tested against human glioblastoma cells and showed a significant reduction in cell viability (IC50 values in the micromolar range). This suggests that modifications to the triazine core can enhance anticancer activity .

Neuropharmacological Applications

Neuropharmacology is another promising application area for this compound. Research indicates that certain triazine derivatives can exhibit neuroprotective effects.

  • Anticonvulsant Activity : Compounds structurally related to the one discussed have been tested for anticonvulsant properties using animal models. These studies suggest that they may modulate neurotransmitter systems, particularly GABAergic pathways, leading to reduced seizure activity.
  • Case Study : In a picrotoxin-induced convulsion model, similar triazine compounds demonstrated significant anticonvulsant effects, indicating their potential use in treating epilepsy or other seizure disorders .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
Antimicrobial ActivityInhibition of cell wall synthesisEffective against Staphylococcus aureus and E. coli
Anticancer PropertiesInduction of apoptosisSignificant reduction in viability of glioblastoma cells
NeuropharmacologyModulation of neurotransmitter systemsDemonstrated anticonvulsant effects in animal models

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Variations in the Acetamide Aryl Group

  • N-(2,4-Dimethylphenyl) Analogue: describes a compound where the 3-methylphenyl group is replaced with a 2,4-dimethylphenyl substituent.
  • N-(4-Isopropylphenyl) Derivative : reports a compound with a bulkier 4-isopropylphenyl group. The increased hydrophobicity of the isopropyl group could enhance membrane permeability but reduce aqueous solubility .
  • N-(2-Cyanophenyl) Variant: highlights a derivative with a 2-cyanophenyl substituent, introducing an electron-withdrawing cyano group.

Modifications in the Triazinone Core

  • Thiophene-Containing Derivatives : describes compounds fused with thiophene moieties. The incorporation of sulfur-rich heterocycles may enhance π-π stacking interactions or redox activity, as seen in antioxidant studies .
  • Fluorinated and Trifluoroacetamido Derivatives: reports triazinones substituted with fluorine and trifluoroacetamido groups. These electronegative substituents could improve metabolic stability and target affinity, as demonstrated in the high antioxidant activity of compound 81f .

Pharmacological Activity Comparison

Anticancer Potential

  • Benzenesulfonamide-Triazinone Hybrids: discusses N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides with demonstrated anticancer activity. The sulfonamide group may enhance DNA intercalation or topoisomerase inhibition, a mechanism that could extend to the target compound .
  • QSAR Insights: highlights metabolic stability correlations in 2-alkylthio-triazinone sulfonamides. The 4-methylbenzyl group in the target compound may confer similar stability, as alkylthio groups are linked to prolonged half-lives .

Antioxidant Activity

  • Phosphonate Derivatives: Compound 81f () exhibits superior antioxidant activity compared to standard drugs, attributed to its phosphonic acid group.

Anti-Exudative Effects

  • Furan-Substituted Triazoles: reports 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides with anti-exudative activity comparable to diclofenac sodium. The target compound’s 3-methylphenyl group may similarly modulate cyclooxygenase (COX) pathways .

Physicochemical and Spectral Properties

Spectral Data Comparison

  • IR and NMR Profiles : and provide spectral data for related compounds. For example, the SCHCO proton in the target compound is expected to resonate near δ = 4.00 ppm (¹H-NMR), consistent with analogues in . IR stretches for C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) align with data from .

Melting Points and Solubility

  • Melting Trends : Derivatives with electron-donating groups (e.g., 4-methylphenyl in ) exhibit lower melting points (128–168°C) compared to electron-withdrawing variants. The target compound’s 3-methylphenyl group likely places it within this range .

Biological Activity

The compound 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazine core with various substituents contributing to its biological properties. The presence of the sulfanyl group and amino functionalities are particularly noteworthy as they may influence the compound's reactivity and interactions with biological targets.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For example, derivatives with triazine cores have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects at low concentrations .
  • Anticancer Properties : Studies have highlighted the cytotoxic effects of triazine derivatives on cancer cell lines. For instance, certain analogs have exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : Inflammation-related pathways have been targeted by similar compounds, leading to a reduction in pro-inflammatory cytokines in experimental models .

Research Findings and Case Studies

A summary of significant findings related to the biological activity of this compound is presented below:

StudyBiological ActivityFindings
Evren et al. (2019)AnticancerNovel thiazole derivatives showed selectivity against A549 lung adenocarcinoma cells with IC50 values < 20 µM .
PMC9268695AntimicrobialTriazine derivatives demonstrated significant antibacterial activity against E. coli and S. aureus .
DrugBank AnalysisEnzyme InhibitionCompounds showed moderate inhibitory activity against cholinesterase enzymes .

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